molecular formula C14H11IOS B1323970 3-Iodo-2'-thiomethylbenzophenone CAS No. 890098-53-0

3-Iodo-2'-thiomethylbenzophenone

Cat. No.: B1323970
CAS No.: 890098-53-0
M. Wt: 354.21 g/mol
InChI Key: ABSJACNSFDEYTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 3-Iodo-2’-thiomethylbenzophenone can be achieved through several synthetic routes. One common method involves the reaction of 3-iodobenzoyl chloride with 2-thiomethylphenyl magnesium bromide under controlled conditions . The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, and requires the use of a suitable solvent like tetrahydrofuran (THF). The reaction mixture is then stirred at a specific temperature, usually around room temperature, for a certain period to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Mechanism of Action

The mechanism of action of 3-Iodo-2’-thiomethylbenzophenone involves its interaction with specific molecular targets and pathways. The iodine atom and thiomethyl group play crucial roles in its reactivity and biological activity. For instance, the compound may interact with cellular proteins and enzymes, leading to the inhibition of certain biochemical pathways . The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

3-Iodo-2’-thiomethylbenzophenone can be compared with other benzophenone derivatives, such as:

    3-Iodo-4’-methylbenzophenone: Similar in structure but with a methyl group instead of a thiomethyl group.

    2-Iodo-4’-thiomethylbenzophenone: Similar in structure but with the iodine atom at a different position.

    4-Iodo-2’-thiomethylbenzophenone: Similar in structure but with the iodine atom at a different position.

The uniqueness of 3-Iodo-2’-thiomethylbenzophenone lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

(3-iodophenyl)-(2-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IOS/c1-17-13-8-3-2-7-12(13)14(16)10-5-4-6-11(15)9-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSJACNSFDEYTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641535
Record name (3-Iodophenyl)[2-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-53-0
Record name (3-Iodophenyl)[2-(methylthio)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890098-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Iodophenyl)[2-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.